molecular formula C6H11NO2 B8217253 (4S)-4-(hydroxymethyl)piperidin-2-one

(4S)-4-(hydroxymethyl)piperidin-2-one

Cat. No.: B8217253
M. Wt: 129.16 g/mol
InChI Key: DTSWKQMYYTZZMS-YFKPBYRVSA-N
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Description

(4S)-4-(Hydroxymethyl)piperidin-2-one is a chiral piperidinone derivative characterized by a hydroxymethyl substituent at the 4-position of the six-membered lactam ring. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol (calculated from ). The compound is identified by CAS number 1051316-41-6 and is also referred to as (S)-4-Hydroxypiperidin-2-one or (S)-4-Hydroxy-2-piperidinone . The stereochemistry at the 4-position (S-configuration) confers unique physicochemical and biological properties, distinguishing it from its enantiomer, (R)-4-hydroxypiperidin-2-one.

The hydroxymethyl group enhances water solubility compared to non-polar analogs, making it advantageous for pharmacokinetic optimization.

Properties

IUPAC Name

(4S)-4-(hydroxymethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-5-1-2-7-6(9)3-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSWKQMYYTZZMS-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (4S) vs. (4R) Enantiomers

The enantiomeric pair (4S)-4-(hydroxymethyl)piperidin-2-one and (4R)-4-(hydroxymethyl)piperidin-2-one (CAS: 476014-76-3) exhibit distinct stereochemical properties. Studies on chirality-polarity parameters (e.g., Rogers’s η and Flack’s x) suggest that the S-enantiomer may display different crystallographic behavior and biological interactions compared to the R-form . For example:

  • Solubility : The S-enantiomer may exhibit higher aqueous solubility due to favorable hydrogen-bonding interactions.
  • Biological Activity : Enantioselective binding to enzymes or receptors could lead to divergent pharmacological profiles.

Substituent Variations in Piperidinone Derivatives

Table 1: Comparison of Key Piperidinone Derivatives
Compound Name Substituent(s) CAS Number Key Properties/Applications Reference
This compound 4-hydroxymethyl (S) 1051316-41-6 Enhanced solubility, chiral synthon
Piperidin-4-one 4-keto 41661-47-6 Reactive intermediate; irritant (GHS H315/H319)
7-(1-Methylpiperidin-4-yl) derivatives 1-methylpiperidin-4-yl N/A (Patent EP) Antimicrobial/anticancer scaffolds
4-Hydroxyphenyl-piperidinol 4-hydroxyphenyl, 3S,4S Catalog entry 87 Potential CNS-targeting activity
  • Functional Group Impact: Hydroxymethyl vs. Hydroxymethyl vs. Alkyl (Methyl/Ethyl): Alkyl-substituted derivatives (e.g., 1-methylpiperidin-4-yl) are more lipophilic, favoring blood-brain barrier penetration, whereas the hydroxymethyl group improves solubility for intravenous formulations .

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